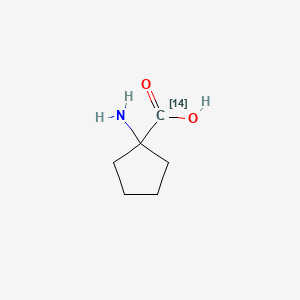
(14C)-Cycloleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14C)-Cycloleucine is a radiolabeled compound where the carbon atom in the cycloleucine molecule is replaced with the radioactive isotope carbon-14. Cycloleucine itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. The radiolabeling with carbon-14 allows for the tracking and study of the compound in various biological and chemical processes due to its radioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (14C)-Cycloleucine typically involves the incorporation of carbon-14 into the cycloleucine molecule. This can be achieved through various synthetic routes, including the use of carbon-14 labeled precursors in the synthesis process. The specific reaction conditions depend on the chosen synthetic route, but generally involve standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-14 labeled precursors. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: (14C)-Cycloleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(14C)-Cycloleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of cycloleucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs containing cycloleucine.
Industry: Applied in the development of new materials and compounds, leveraging its radiolabeling properties for precise tracking and analysis.
Mechanism of Action
The mechanism of action of (14C)-Cycloleucine involves its incorporation into biological systems where it can be tracked due to its radioactive carbon-14 label. The molecular targets and pathways involved depend on the specific application, but generally include metabolic pathways where cycloleucine is processed. The radioactive decay of carbon-14 allows for the detection and quantification of the compound in various biological and chemical environments.
Comparison with Similar Compounds
(14C)-Leucine: Another radiolabeled amino acid used in similar applications.
(14C)-Alanine: A radiolabeled version of alanine used for metabolic studies.
(14C)-Glycine: Used in biochemical research to study protein synthesis and metabolism.
Uniqueness: (14C)-Cycloleucine is unique due to its specific structure and properties as a non-proteinogenic amino acid. Its radiolabeling with carbon-14 provides a powerful tool for tracking and studying its behavior in various systems, making it valuable for a wide range of scientific research applications.
Properties
CAS No. |
24921-47-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i5+2 |
InChI Key |
NILQLFBWTXNUOE-RHRFEJLCSA-N |
Isomeric SMILES |
C1CCC(C1)([14C](=O)O)N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



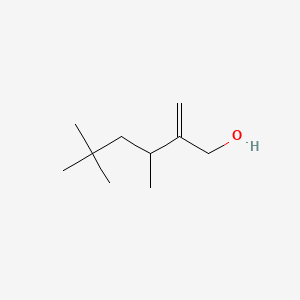
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)



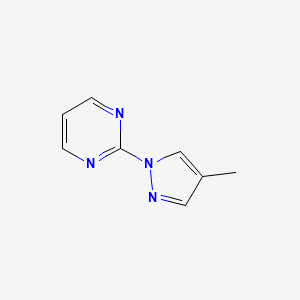
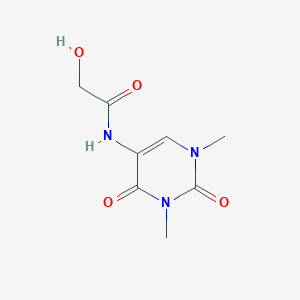
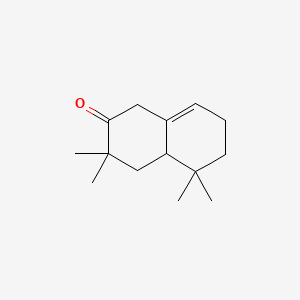
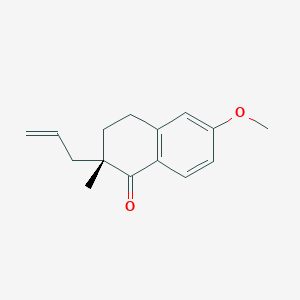


![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)
